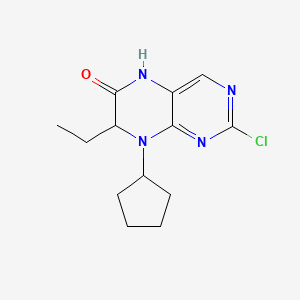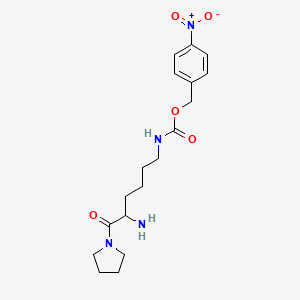
H-Lys(4-nitro-Z)-pyrrolidide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 4-nitrobenzyl group attached to the lysine residue, which is further modified with a pyrrolidide group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a 4-nitrobenzyl group. This is achieved through a reaction with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine.
Formation of Pyrrolidide: The protected lysine is then reacted with pyrrolidine to form the pyrrolidide derivative. This step usually requires a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The 4-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The pyrrolidide group can be hydrolyzed under acidic or basic conditions to yield the corresponding lysine derivative.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Reduction: The major product is the amino derivative of lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Hydrolysis: The major product is the free lysine derivative.
科学的研究の応用
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
H-Lys(4-nitro-Z)-OH: A similar compound without the pyrrolidide group.
H-Lys(4-nitro-Z)-NH2: Another derivative with an amino group instead of the pyrrolidide group.
Uniqueness
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the pyrrolidide group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C18H26N4O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl N-(5-amino-6-oxo-6-pyrrolidin-1-ylhexyl)carbamate |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24) |
InChIキー |
YDYSCRZHYWLSPQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


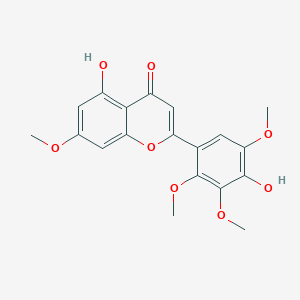
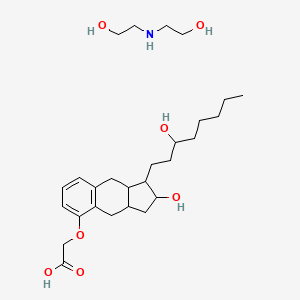
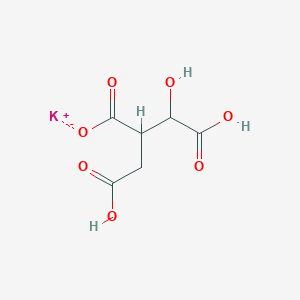
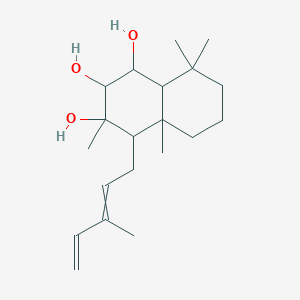
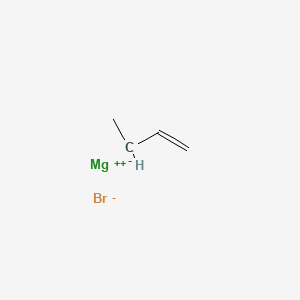
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)

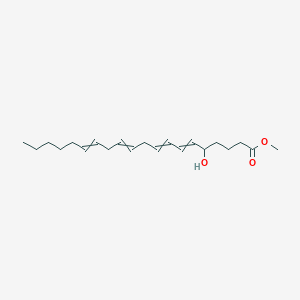
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
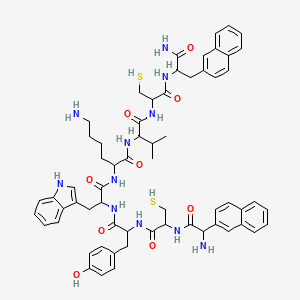
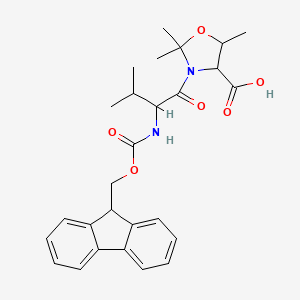
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
